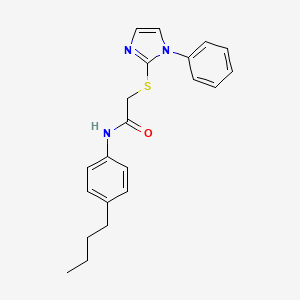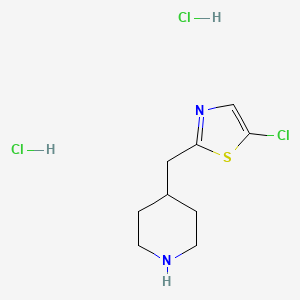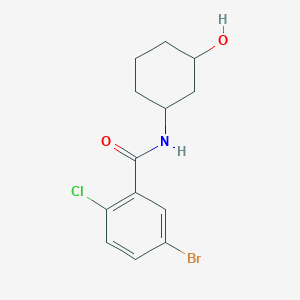![molecular formula C18H25N5O3 B2383604 N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide CAS No. 1197700-79-0](/img/structure/B2383604.png)
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, commonly known as NCPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. NCPA belongs to the class of piperazine derivatives, which are known for their diverse biological activities.
Aplicaciones Científicas De Investigación
Synthesis and Biological Activities
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide, due to its complex structure, is likely to be involved in the synthesis of various heterocyclic compounds which possess significant biological activities. For instance, compounds with similar structures have been synthesized and evaluated for their in-vitro antibacterial and cytotoxic activities. Notably, some derivatives have shown potent antibacterial efficacies against strains like E. coli, S. aureus, and S. mutans with minimal inhibitory concentrations indicating strong bioactivity. These compounds also exhibited biofilm inhibition activities superior to reference drugs like Ciprofloxacin, highlighting their potential as novel antibacterial agents (Ahmed E. M. Mekky, S. Sanad, 2020).
Antimalarial and Leishmanicidal Activities
Research on compounds with similar structures has revealed their potential in antimalarial and leishmanicidal activities. Studies on derivatives have shown excellent activity against resistant strains of malaria parasites and Leishmania major promastigotes, suggesting that N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could be a precursor in the synthesis of drugs targeting these diseases. The antimalarial activity, in particular, was found to correlate with the electron donation properties of the phenyl ring substituents, pointing to a structure-activity relationship that could be exploited for drug development (L. M. Werbel et al., 1986; A. Foroumadi et al., 2005).
Acetylcholinesterase Inhibition
In the field of neurodegenerative diseases, compounds incorporating similar structures have been evaluated for their acetylcholinesterase inhibition properties, a key target in Alzheimer's disease treatment. Certain derivatives have shown high inhibition rates, suggesting that the base compound could serve as a scaffold for developing new therapeutic agents in this area (L. Yurttaş, Z. Kaplancıklı, Y. Özkay, 2013).
Green Synthesis and Electrochemical Applications
Interestingly, the compound or its derivatives might also find applications in green chemistry and electrochemical synthesis methods. Research has demonstrated the potential of related compounds in the regioselective synthesis of nitroacetaminophen derivatives through electrochemical means, indicating a sustainable approach to synthesizing bioactive molecules (Eslam Salahifar et al., 2015).
Anticancer Properties
Moreover, derivatives of this compound have been synthesized and shown significant in vitro anticancer activity against various human cancer cell lines. This suggests that N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide could be utilized in the development of new anticancer agents, potentially offering new therapeutic options for treating different types of cancer (Lingaiah Boddu et al., 2018).
Propiedades
IUPAC Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N5O3/c1-14(2)18(3,13-19)20-17(24)12-21-8-10-22(11-9-21)15-4-6-16(7-5-15)23(25)26/h4-7,14H,8-12H2,1-3H3,(H,20,24) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJXQMRMYOJMBSN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyano-3-methylbutan-2-yl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(9r,9'r,10S,10'S)-1,1'-(oxybis(methylene))bis(9,10-dihydro-9,10-[1,2]benzenoanthracene)](/img/structure/B2383521.png)
![N-[[2-(Methoxymethyl)-4-methylpyrazol-3-yl]methyl]-N-(2-methylphenyl)prop-2-enamide](/img/structure/B2383522.png)

![N-[2-(4-Fluorophenyl)ethyl]-5,6-dimethylpyrimidine-4-carboxamide](/img/structure/B2383524.png)

![6-[(5E)-5-[(2-hydroxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoic acid](/img/structure/B2383529.png)

![4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(naphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2383533.png)


![2-[(2,3-Dimethoxyphenyl)amino]-5-nitrobenzonitrile](/img/structure/B2383538.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(2-methoxyacetyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2383539.png)

